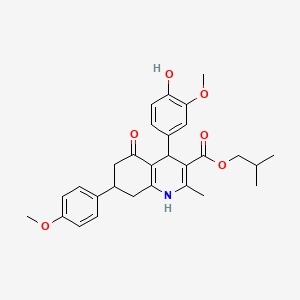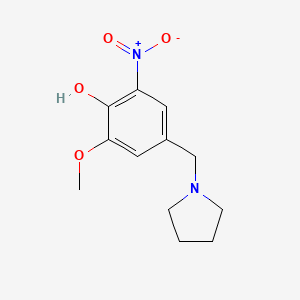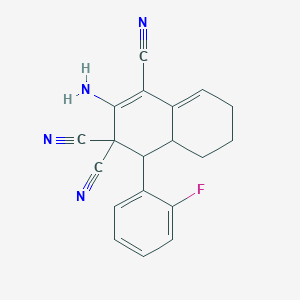
1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione, also known as BBP or BBPT, is a fluorescent organic compound that has gained significant attention in the scientific community due to its unique properties. BBP has been widely used in various scientific research fields, including biochemistry, biophysics, and material science.
作用机制
The mechanism of action of 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione is not well understood. However, it is believed that 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione binds to biological molecules, such as metal ions and amyloid fibrils, through coordination bonds and hydrophobic interactions. Upon binding, 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione undergoes a conformational change, which results in the emission of blue-green light.
Biochemical and Physiological Effects:
1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione has been shown to have minimal biochemical and physiological effects on biological systems. In vitro studies have shown that 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione does not affect the viability or proliferation of cells at concentrations up to 100 µM. In vivo studies have also shown that 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione has minimal toxicity and does not cause any significant adverse effects on animals at doses up to 100 mg/kg.
实验室实验的优点和局限性
1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione has several advantages for lab experiments. 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione is a fluorescent compound that emits blue-green light, which makes it an ideal probe for detecting and monitoring biological molecules and processes. 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione has high sensitivity and selectivity for metal ions and amyloid fibrils, which makes it an ideal probe for studying these biological molecules. However, 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione has several limitations for lab experiments. 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione has low solubility in water, which limits its use in aqueous solutions. 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione also has low photostability, which limits its use in long-term experiments.
未来方向
There are several future directions for 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione research. One future direction is to improve the photostability of 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione by modifying its chemical structure. Another future direction is to improve the solubility of 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione in water by modifying its chemical structure. Additionally, 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione can be used as a probe for studying other biological molecules, such as proteins and nucleic acids. 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione can also be used as a probe for studying other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.
合成方法
1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione can be synthesized using a simple two-step reaction process. The first step involves the condensation of 2-aminobenzothiazole with 2-pyridinecarboxaldehyde to form 1,5-bis(2-pyridyl)-2,4-dithiobiuret. The second step involves the reaction of 1,5-bis(2-pyridyl)-2,4-dithiobiuret with acetylacetone to form 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione. The overall yield of 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione synthesis is around 60%, and the purity of the final product can be improved by recrystallization.
科学研究应用
1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione has been widely used in various scientific research fields due to its unique properties. 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione is a fluorescent compound that emits blue-green light upon excitation with UV light. This property makes it an ideal probe for detecting and monitoring biological molecules and processes. 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione has been used as a fluorescent probe for detecting metal ions, such as copper, zinc, and iron, in biological systems. 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione has also been used as a fluorescent probe for detecting amyloid fibrils, which are associated with various neurodegenerative diseases, including Alzheimer's disease.
属性
IUPAC Name |
1,5-bis(1,3-benzothiazol-2-yl)-3-pyridin-2-ylpentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2S2/c28-19(23-26-17-8-1-3-10-21(17)30-23)13-15(16-7-5-6-12-25-16)14-20(29)24-27-18-9-2-4-11-22(18)31-24/h1-12,15H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANVPKUQZCJOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)CC(CC(=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Bis(1,3-benzothiazol-2-yl)-3-pyridin-2-ylpentane-1,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-methoxyphenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5230641.png)

![4-methyl-N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5230649.png)
![diethyl {[(4-isopropylphenyl)amino]methylene}malonate](/img/structure/B5230653.png)


![2-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5230684.png)
![1-(9H-carbazol-9-yl)-3-[4-(methylsulfonyl)-1-piperazinyl]-2-propanol](/img/structure/B5230694.png)
![2,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5230707.png)
![N-[2-(benzylthio)ethyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5230710.png)
![4-bromo-N-[3-(1-piperidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5230718.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5230726.png)
![5-[(2-methoxy-4-methylphenoxy)methyl]-N-(4-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5230732.png)